Methyl-6-Nitroindolin-2-carboxylat
Übersicht
Beschreibung
Methyl 6-nitroindoline-2-carboxylate: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Methyl 6-nitroindoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antiviral and anti-inflammatory properties.
Wirkmechanismus
Target of Action
Methyl 6-nitroindoline-2-carboxylate is a chemical compound that has been synthesized and studied for its potential biological activities
Mode of Action
It is known that the compound is synthesized from indoline-2-carboxylic acid, which is transformed into 6-nitroindoline-2-carboxylic acid . The methyl ester of this compound is then easily dehydrogenated to form Methyl 6-nitroindoline-2-carboxylate . .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-nitroindoline-2-carboxylate are currently unknown. Given the compound’s structure and synthesis process, it may interact with pathways involving indoline derivatives . Indoline derivatives have been studied for their inhibitory properties against various enzymes , suggesting potential pathways that Methyl 6-nitroindoline-2-carboxylate could affect.
Result of Action
Some indole derivatives have shown inhibitory activity against certain viruses , suggesting that Methyl 6-nitroindoline-2-carboxylate may have similar effects.
Biochemische Analyse
Biochemical Properties
Methyl 6-nitroindoline-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity . This interaction is significant in the study of enzyme inhibition and drug development. Additionally, methyl 6-nitroindoline-2-carboxylate can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
Methyl 6-nitroindoline-2-carboxylate impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, methyl 6-nitroindoline-2-carboxylate can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of methyl 6-nitroindoline-2-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds with them, thereby altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-nitroindoline-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 6-nitroindoline-2-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl 6-nitroindoline-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, methyl 6-nitroindoline-2-carboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
Methyl 6-nitroindoline-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the biosynthesis and degradation of specific metabolites, thereby altering their levels within the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 6-nitroindoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of methyl 6-nitroindoline-2-carboxylate in therapeutic applications.
Subcellular Localization
Methyl 6-nitroindoline-2-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-nitroindoline-2-carboxylate typically involves the nitration of indoline-2-carboxylic acid. The process begins with the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid. This intermediate is then esterified to form the methyl ester, which is subsequently dehydrogenated to yield Methyl 6-nitroindoline-2-carboxylate. The dehydrogenation step can be efficiently carried out using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), resulting in a total yield of approximately 67% .
Industrial Production Methods: While specific industrial production methods for Methyl 6-nitroindoline-2-carboxylate are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-nitroindoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 6-aminoindoline-2-carboxylate.
Substitution: Various substituted indoline-2-carboxylates depending on the nucleophile used.
Ester Hydrolysis: 6-nitroindoline-2-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-nitroindoline-2-carboxylate: Similar in structure but with the nitro group at the 5-position instead of the 6-position.
Methyl 6-aminoindoline-2-carboxylate: The amino derivative of Methyl 6-nitroindoline-2-carboxylate.
Comparison:
Eigenschaften
IUPAC Name |
methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQAKIOILEYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476194 | |
Record name | methyl 6-nitroindoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428861-43-2 | |
Record name | Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428861-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 6-nitroindoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.